3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one
CAS No.: 1354950-92-7
Cat. No.: VC3397808
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354950-92-7 |
---|---|
Molecular Formula | C9H14N4O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 |
Standard InChI Key | YNJIRSBZSLQZNX-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N2CCC(C2=O)N)C |
Canonical SMILES | CC1=NN(C(=C1)N2CCC(C2=O)N)C |
Introduction
Structural Information and Chemical Properties
Basic Structural Details
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one contains two key structural components: a pyrrolidin-2-one ring system with an amino group at the C-3 position and a 1,3-dimethyl-1H-pyrazol-5-yl substituent at the N-1 position of the pyrrolidinone. This arrangement creates a molecule with multiple functional groups, including amide, amine, and pyrazole moieties. The structural features of this compound are similar to those seen in 3-amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)piperidin-2-one, which has been documented in chemical databases .
Physicochemical Properties
Based on extrapolation from related compounds and structural analysis, the following properties can be estimated:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₄O |
Molecular Weight | Approximately 194.24 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Probable solubility in polar organic solvents |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 3 (carbonyl oxygen, pyrazole nitrogen, and amine) |
Rotatable Bonds | Approximately 1-2 |
Predicted Spectroscopic Properties
Drawing from data available for related pyrazole-containing compounds, the following spectroscopic characteristics might be expected:
Spectroscopic Method | Expected Features |
---|---|
IR Spectroscopy | NH₂ stretching (~3300-3500 cm⁻¹); C=O stretching (~1640-1690 cm⁻¹); pyrazole ring vibrations (~1550-1600 cm⁻¹) |
¹H NMR | Signals for methyl groups on pyrazole ring (δ ~2.0-2.5 ppm); pyrazole CH (δ ~5.5-6.0 ppm); pyrrolidinone CH₂ groups (δ ~2.0-4.0 ppm); NH₂ protons (broad signal, δ ~1.5-2.5 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 194; fragmentation patterns likely involving loss of methyl groups and cleavage at the N-1 bond |
Structural Relationships and Comparison
Relationship to Pyrazole Derivatives
The 1,3-dimethyl-1H-pyrazol-5-yl moiety in our target compound is derived from 1,3-dimethyl-1H-pyrazol-5-ol, which has been well-characterized in the literature . This pyrazole derivative serves as an important building block for various compounds with biological activity. The hydroxyl group of 1,3-dimethyl-1H-pyrazol-5-ol likely serves as the attachment point for the pyrrolidinone ring in our target compound, forming an N-substituted bond.
Comparison with Related Heterocyclic Compounds
Several structurally similar compounds have been documented in chemical databases and literature. For instance, (3-aminopyrrolidin-1-yl)-(1-ethylpyrazol-3-yl)methanone (C₁₀H₁₆N₄O) shares the aminopyrrolidine component but differs in the substitution pattern on the pyrazole ring . This compound has a molecular weight of 208.26 g/mol and contains a methanone linkage between the pyrrolidine and pyrazole moieties, distinguishing it from our target compound.
Synthetic Approaches and Chemical Reactivity
From 1,3-Dimethyl-1H-pyrazol-5-ol
A direct approach might involve the reaction of 1,3-dimethyl-1H-pyrazol-5-ol with a suitable 3-aminopyrrolidin-2-one derivative . This would require activation of the hydroxyl group of the pyrazole and subsequent nucleophilic substitution with the nitrogen of the pyrrolidinone.
Cyclization Approach
An alternative route might involve the cyclization of a linear precursor containing both the pyrazole moiety and components that would form the pyrrolidinone ring. This strategy is analogous to methods described for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives .
From β-Keto Esters
Drawing from methodologies used for similar compounds, a synthetic route might involve the preparation of a suitable β-keto ester, followed by reaction with hydrazine derivatives to form the pyrazole ring, and subsequent cyclization to generate the pyrrolidinone structure with the amino functionality .
Analytical Methods for Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one, with expected retention depending on the stationary phase and mobile phase composition. Gas chromatography coupled with mass spectrometry (GC-MS) might require derivatization of the amino group to improve volatility and peak shape.
Mass Spectrometry
Drawing from data for related compounds, the following mass spectrometric characteristics might be anticipated:
MS Parameter | Expected Value/Observation |
---|---|
Molecular Ion (M+) | m/z 194 |
Major Fragments | Loss of CH₃ (m/z 179); cleavage at N-C bond between rings; formation of pyrazole-related fragments |
Adducts in ESI-MS | [M+H]⁺ at m/z 195; [M+Na]⁺ at m/z 217; [M-H]⁻ at m/z 193 |
Predicted Collision Cross Section Values
Based on data available for the structurally similar compound 3-amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)piperidin-2-one, the following collision cross section values might be estimated for our target compound:
Adduct | m/z | Estimated CCS (Ų) |
---|---|---|
[M+H]⁺ | 195.14 | ~145-150 |
[M+Na]⁺ | 217.12 | ~155-160 |
[M+NH₄]⁺ | 212.17 | ~150-155 |
[M-H]⁻ | 193.12 | ~145-150 |
These values are extrapolated from those reported for the piperidinone analog, adjusted for the smaller ring size of the pyrrolidinone moiety .
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